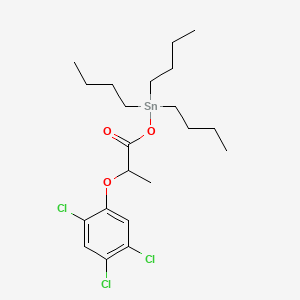![molecular formula C26H25NO5 B14448987 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate CAS No. 78904-26-4](/img/structure/B14448987.png)
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an ethenyl linkage, and a pentyloxy benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. Factors such as the choice of solvent, temperature, and catalyst concentration are critical in achieving efficient production on an industrial scale .
化学反応の分析
Types of Reactions
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate has several applications in scientific research:
Materials Science: Used in the synthesis of photorefractive polymers and other advanced materials.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage provides structural rigidity. The pentyloxy benzoate moiety can interact with hydrophobic regions of target molecules, facilitating binding and activity .
類似化合物との比較
Similar Compounds
4-Nitrophenyl phenyl ether: Similar in structure but lacks the ethenyl linkage and pentyloxy benzoate moiety.
Phenyl 4-nitrophenyl carbonate: Contains a nitrophenyl group but differs in the overall structure and functional groups.
Uniqueness
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the ethenyl linkage and pentyloxy benzoate moiety distinguishes it from other similar compounds, providing unique applications in materials science and organic synthesis .
特性
CAS番号 |
78904-26-4 |
|---|---|
分子式 |
C26H25NO5 |
分子量 |
431.5 g/mol |
IUPAC名 |
[4-[2-(4-nitrophenyl)ethenyl]phenyl] 4-pentoxybenzoate |
InChI |
InChI=1S/C26H25NO5/c1-2-3-4-19-31-24-17-11-22(12-18-24)26(28)32-25-15-9-21(10-16-25)6-5-20-7-13-23(14-8-20)27(29)30/h5-18H,2-4,19H2,1H3 |
InChIキー |
GRUVZRUTVZUEDG-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


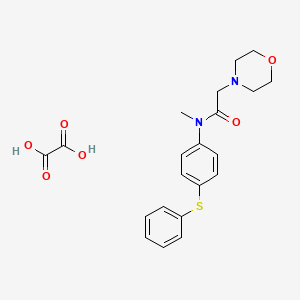
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
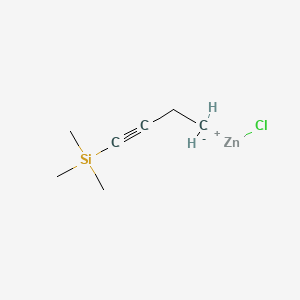

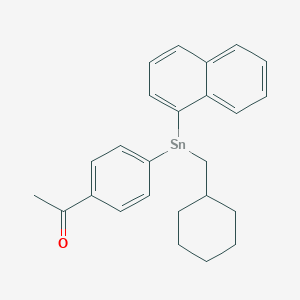


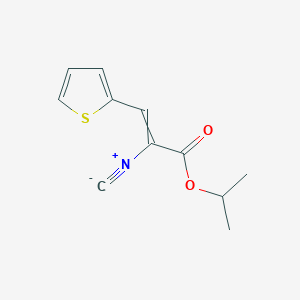
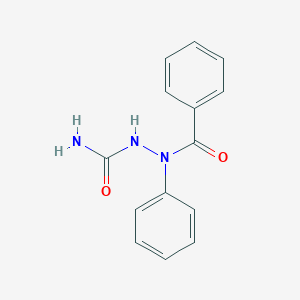
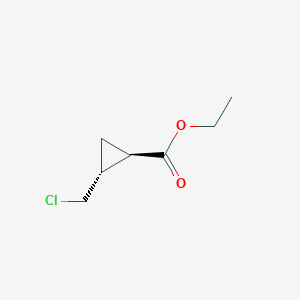
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
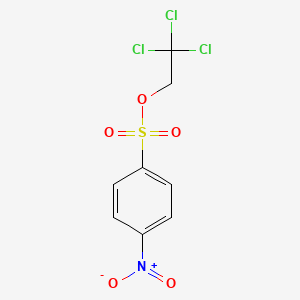
![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
